An In-Depth Technical Guide to the Physicochemical Properties of L-Leucine and L-norvalyl-L-leucine for Peptide Research
An In-Depth Technical Guide to the Physicochemical Properties of L-Leucine and L-norvalyl-L-leucine for Peptide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide research and drug development, a profound understanding of the building blocks of these bioactive molecules is paramount. This guide provides a detailed exploration of the physicochemical properties of the essential amino acid L-Leucine and the dipeptide L-norvalyl-L-leucine. As a senior application scientist, this document aims to furnish you with the technical knowledge and practical insights necessary to effectively utilize these molecules in your research endeavors, from peptide synthesis and purification to the rational design of novel therapeutics.
We will delve into the core characteristics that govern the behavior of these molecules in various experimental settings, including their solubility, stability, and ionization constants. Furthermore, this guide will provide detailed, field-proven protocols for the analytical characterization of these compounds, ensuring the integrity and reproducibility of your research.
L-Leucine: A Fundamental Building Block
L-Leucine is a proteinogenic α-amino acid, meaning it is one of the 20 common amino acids found in proteins.[1] Its isobutyl side chain classifies it as a nonpolar, aliphatic amino acid.[1] This hydrophobicity plays a crucial role in protein folding and stability.
Physicochemical Properties of L-Leucine
A comprehensive understanding of L-Leucine's properties is foundational for its application in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | [2][3] |
| Molecular Weight | 131.17 g/mol | [2][4][5] |
| Appearance | White crystalline powder or glistening hexagonal plates.[3][5] | [3][5] |
| Solubility in Water | 24.3 mg/mL | [6] |
| Solubility in 1 M HCl | 50 mg/mL | [6] |
| pKa (-COOH) | ~2.33 - 2.36 | [2][7] |
| pKa (-NH₂) | ~9.60 - 9.74 | [2][7] |
| Isoelectric Point (pI) | ~5.98 | [7] |
Causality Behind Experimental Choices: The solubility of L-Leucine in acidic solutions like 1 M HCl is significantly higher than in water due to the protonation of the carboxyl group, which increases its polarity.[6] This property is often exploited during peptide synthesis and purification.
L-norvalyl-L-leucine: A Dipeptide with Unique Characteristics
L-norvalyl-L-leucine is a dipeptide composed of L-norvaline and L-leucine. L-norvaline is a non-proteinogenic amino acid and an isomer of L-leucine, differing in the branching of its side chain.[8] This subtle structural difference can impart unique properties to peptides containing it, influencing their conformation and enzymatic stability.
Physicochemical Properties of L-norvalyl-L-leucine
Direct experimental data for the physicochemical properties of L-norvalyl-L-leucine is not as readily available as for its constituent amino acids. However, we can estimate some of these properties based on the characteristics of L-norvaline and L-leucine and general principles of peptide chemistry.
| Property | Estimated/Known Value | Rationale/Source |
| Molecular Formula | C₁₁H₂₂N₂O₃ | |
| Molecular Weight | 230.30 g/mol | [9] |
| Solubility | Expected to have moderate solubility in water, influenced by the hydrophobic side chains. Solubility will be pH-dependent. | |
| pKa (-COOH) | Estimated to be around 3.0 - 3.5 | The pKa of the terminal carboxyl group in a dipeptide is generally higher than that of a single amino acid. |
| pKa (-NH₂) | Estimated to be around 8.0 - 8.5 | The pKa of the terminal amino group in a dipeptide is generally lower than that of a single amino acid. |
| Hydrophobicity | High | Both L-norvaline and L-leucine are hydrophobic amino acids. The overall hydrophobicity of the dipeptide will be significant.[10] |
Expertise & Experience: The incorporation of the non-standard amino acid L-norvaline can influence the secondary structure of a peptide, potentially disrupting or stabilizing helical or sheet conformations.[8] This is a critical consideration in the design of peptides with specific three-dimensional structures.
Experimental Protocols for Characterization
The following protocols provide step-by-step methodologies for the characterization of L-Leucine and L-norvalyl-L-leucine, ensuring a self-validating system for your experimental work.
Protocol 1: Determination of Solubility
Objective: To determine the solubility of L-Leucine or L-norvalyl-L-leucine in a given solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: Centrifuge the vial to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC with UV detection.[11]
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Protocol 2: Characterization by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the purity and quantify L-Leucine or L-norvalyl-L-leucine.
Methodology:
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Injection and Analysis: Inject a known volume of the sample (e.g., 20 µL) and record the chromatogram.
-
Data Analysis: The purity is determined by the relative area of the main peak. Quantification can be achieved by comparing the peak area to a standard curve of known concentrations.
Trustworthiness: The use of a standard C18 column with a TFA-containing mobile phase is a well-established and robust method for the analysis of amino acids and peptides, ensuring reliable and reproducible results.
Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of L-norvalyl-L-leucine.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[13]
-
NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire the following spectra:
-
¹H NMR: Provides information on the number and chemical environment of protons.[14]
-
¹³C NMR: Provides information on the carbon framework.[14]
-
2D COSY (Correlation Spectroscopy): Shows correlations between coupled protons, aiding in the assignment of spin systems within each amino acid residue.[15]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the peptide bond linkage.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and confirm the connectivity of the atoms, thus verifying the structure of L-norvalyl-L-leucine.[13]
Protocol 4: Molecular Weight Verification by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of L-norvalyl-L-leucine.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the dipeptide (e.g., 10-100 µM) in a suitable solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for electrospray ionization).
-
Mass Spectrometer: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the protonated molecular ion peak ([M+H]⁺). The m/z value of this peak should correspond to the calculated molecular weight of L-norvalyl-L-leucine plus the mass of a proton (230.30 + 1.007 = 231.31).[9] Tandem mass spectrometry (MS/MS) can be further employed to obtain fragmentation patterns that confirm the amino acid sequence.[16][17]
Visualization of Key Concepts
To further elucidate the structures and their relationships, the following diagrams are provided.
Caption: Molecular structure of L-Leucine.
Caption: Molecular structure of L-norvalyl-L-leucine.
Caption: General experimental workflow for characterization.
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